molecular formula C7H6Br2S B12855019 2,4-Dibromo-3-methylbenzenethiol CAS No. 1349709-07-4

2,4-Dibromo-3-methylbenzenethiol

Cat. No.: B12855019
CAS No.: 1349709-07-4
M. Wt: 282.00 g/mol
InChI Key: YLTMQZHFKJEZFM-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methylbenzenethiol is an organosulfur compound with the molecular formula C7H6Br2S It is a derivative of benzenethiol, where two bromine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-methylbenzenethiol typically involves the bromination of 3-methylbenzenethiol. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes:

    Friedel-Crafts Alkylation: Introduction of the methyl group to the benzene ring.

    Bromination: Selective bromination at the 2nd and 4th positions.

    Thiolation: Introduction of the thiol group.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-methylbenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the bromine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted benzenethiols.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of 3-methylbenzenethiol.

Scientific Research Applications

2,4-Dibromo-3-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-methylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromothiophenol: Similar structure but lacks the methyl group.

    3-Methylbenzenethiol: Lacks the bromine substituents.

    2,4-Dibromophenol: Similar bromination pattern but with a hydroxyl group instead of a thiol group.

Uniqueness

2,4-Dibromo-3-methylbenzenethiol is unique due to the presence of both bromine atoms and a methyl group on the benzene ring, along with the thiol group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1349709-07-4

Molecular Formula

C7H6Br2S

Molecular Weight

282.00 g/mol

IUPAC Name

2,4-dibromo-3-methylbenzenethiol

InChI

InChI=1S/C7H6Br2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3

InChI Key

YLTMQZHFKJEZFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)S)Br

Origin of Product

United States

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